molecular formula C8H8N2O3S2 B8700658 5-Methoxy-2-benzothiazolesulfonamide CAS No. 86695-27-4

5-Methoxy-2-benzothiazolesulfonamide

Cat. No.: B8700658
CAS No.: 86695-27-4
M. Wt: 244.3 g/mol
InChI Key: PJEUMAIFFMKVAT-UHFFFAOYSA-N
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Description

5-Methoxy-2-benzothiazolesulfonamide (C₈H₈N₂O₃S₂) is a sulfonamide derivative featuring a benzothiazole core substituted with a methoxy group at the 5-position and a sulfonamide group at the 2-position. It serves as a key intermediate in synthesizing ophthalmic agents, such as 5-hydroxy-2-benzothiazolesulfonamide, a compound investigated for glaucoma treatment . The elemental composition of this compound is confirmed via analysis: Calculated (C, 39.33%; H, 3.30%; N, 11.47%) vs. Found (C, 39.43%; H, 3.36%; N, 11.40%) . Its synthesis involves refluxing with aluminum chloride in heptane, followed by hydrolysis to yield the hydroxyl derivative with a melting point of 224°C .

Properties

CAS No.

86695-27-4

Molecular Formula

C8H8N2O3S2

Molecular Weight

244.3 g/mol

IUPAC Name

5-methoxy-1,3-benzothiazole-2-sulfonamide

InChI

InChI=1S/C8H8N2O3S2/c1-13-5-2-3-7-6(4-5)10-8(14-7)15(9,11)12/h2-4H,1H3,(H2,9,11,12)

InChI Key

PJEUMAIFFMKVAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 5-Methoxy-2-benzothiazolesulfonamide and Analogues

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) LogP (Predicted) Key Applications
This compound C₈H₈N₂O₃S₂ Methoxy, benzothiazole 244.29 N/A Glaucoma drug precursor
5-Formyl-2-methoxybenzenesulfonamide C₈H₉NO₄S Formyl, methoxy 215.23 0.37 (iLOGP) Organic synthesis intermediate
5-Bromo-2-methoxybenzenesulfonamide* C₁₅H₁₃BrN₂O₅S Bromo, methoxy, benzoxazolyl 413.30 N/A Undisclosed (structural complexity)
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide C₁₆H₁₆ClN₂O₄S Chloro, methoxy, ethyl linker 383.83 N/A Antihypertensive research
Methyl 2-methoxy-5-sulfamoylbenzoate C₉H₁₁NO₅S Methoxy, methyl ester 245.25 0.77 (XLOGP3) Sulpiride impurity/API intermediate
2-Methoxy-5-(methylsulfonyl)benzoic acid C₉H₁₀O₅S Methoxy, methylsulfonyl, carboxylic acid 230.24 N/A Organic synthesis

*From : Full name: 5-bromanyl-2-methoxy-N-(3-methyl-6-oxidanyl-1,2-benzoxazol-5-yl)benzenesulfonamide.

Structural and Functional Differences

In contrast, analogues like 5-formyl-2-methoxybenzenesulfonamide (benzene core) lack this heterocyclic feature, reducing planarity and altering binding affinity .

The methyl ester in improves lipophilicity (LogP 0.77), favoring membrane permeability . Hydrogen-Bonding Motifs: The sulfonamide group (-SO₂NH₂) in this compound acts as a hydrogen-bond donor/acceptor, critical for enzyme inhibition. Replacing it with a sulfonic acid (e.g., Ensulizole in ) or methylsulfonyl () diminishes this capacity .

Synthesis Pathways :

  • This compound is synthesized via AlCl₃-mediated demethylation to yield the hydroxyl derivative . In contrast, 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide requires multi-step chlorination, methylation, and amidation starting from salicylic acid .

Preparation Methods

Reaction Pathway:

  • Synthesis of 5-Methoxy-2-mercaptobenzothiazole :

    • Starting Material : 4-Methoxy-2-nitrochlorobenzene reacts with sodium polysulfide and carbon disulfide under reflux to form 5-methoxy-2-mercaptobenzothiazole.

    • Yield : 72–93%.

  • Conversion to Sulfonyl Chloride :

    • Reagents : Sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂).

    • Conditions :

      • SO₂Cl₂ in tetrahydrofuran (THF) at 0–20°C for 2 hours.

      • SOCl₂ with DMF (catalytic) at 50°C for 3 days.

    • Yield : 20–98%.

  • Amination to Sulfonamide :

    • Reagents : Aqueous ammonia or ammonium hydroxide.

    • Conditions : Sulfonyl chloride intermediate stirred with NH₃ in acetone/water.

    • Yield : 70–80%.

Key Data:

StepReagents/ConditionsYieldReference
Thiol synthesisNa₂Sₓ, CS₂, reflux72–93%
Sulfonyl chlorideSO₂Cl₂ (0–20°C) or SOCl₂ (50°C, DMF)20–98%
Sulfonamide formationNH₃ in acetone/water, 25°C70–80%

Method 2: Sulfenamide Oxidation Pathway

Reaction Pathway:

  • Sulfenamide Formation :

    • Reagents : Sodium hypochlorite (NaOCl) and NH₃.

    • Conditions : 5-Methoxy-2-mercaptobenzothiazole treated with NaOCl/NH₃ at 0–5°C.

    • Intermediate : 5-Methoxy-2-sulfenamide-benzothiazole.

  • Oxidation to Sulfonamide :

    • Reagents : Potassium permanganate (KMnO₄).

    • Conditions : Sulfenamide oxidized in aqueous acetone at 40–50°C.

    • Yield : 60–70%.

Key Data:

StepReagents/ConditionsYieldReference
Sulfenamide synthesisNaOCl, NH₃, 0–5°C85%
OxidationKMnO₄, 40–50°C60–70%

Method 3: Alternative Approaches

Nitro Reduction Route

  • Starting Material : 5-Methoxy-2-nitrobenzothiazole reduced to amine using H₂/Pd-C.

  • Sulfonation : Amine treated with chlorosulfonic acid (ClSO₃H) to form sulfonyl chloride, followed by NH₃.

  • Yield : 50–60%.

Alkaline Hydrolysis of Esters

  • Example : 6-Ethoxy-2-benzothiazolesulfonamide hydrolyzed with AlCl₃ in dichloroethane to 6-hydroxy derivative, followed by methoxylation.

  • Yield : 65–75%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Direct SulfonationHigh purity, fewer stepsRequires toxic SO₂Cl₂/SOCl₂Industrial
Sulfenamide OxidationAvoids chlorinated reagentsLower yields, longer reaction timesLab-scale
Nitro ReductionCompatible with diverse substituentsMulti-step, costly catalystsLimited

Q & A

Q. Q1: What are the recommended synthetic routes for 5-Methoxy-2-benzothiazolesulfonamide, and how do reaction conditions affect yield and purity?

Methodological Answer: The synthesis typically involves coupling a benzothiazole scaffold with a sulfonamide group. A common approach is:

Sulfonylation : React 5-methoxy-2-aminobenzothiazole with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ or pyridine in DMF) .

Optimization : Elevated temperatures (70–90°C) and inert atmospheres (N₂/Ar) improve yields by minimizing hydrolysis of intermediates .

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) achieves >95% purity.

Q. Q2: How can researchers confirm the structural integrity of this compound derivatives?

Methodological Answer: Use orthogonal analytical techniques:

  • NMR Spectroscopy : 1^1H NMR (δ 7.8–8.2 ppm for sulfonamide protons; δ 3.8–4.0 ppm for methoxy group) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ = 297.05 for C₉H₈N₂O₃S₂) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. Q3: What mechanisms underlie the biological activity of this compound in NLRP3 inflammasome inhibition?

Methodological Answer: The compound disrupts NLRP3 inflammasome assembly via:

Sulfonamide Interaction : Binds to the NACHT domain of NLRP3, blocking ATP hydrolysis and oligomerization .

Methoxy Group Role : Enhances membrane permeability, confirmed by logP calculations (experimental logP = 2.1 vs. predicted = 1.8) .

Validation : Knockout studies in THP-1 macrophages show reduced IL-1β secretion (IC₅₀ = 1.2 μM) .

Q. Q4: How can researchers resolve contradictions in solubility data for this compound across studies?

Methodological Answer: Contradictions arise from solvent polarity and pH variations. Key strategies:

Solvent Screening : Use Hansen solubility parameters (HSPs). DMSO (HSP δ = 26.6) maximizes solubility (>50 mg/mL), while water requires pH adjustment (optimal pH 7.4) .

pH-Dependent Studies : Protonation of the sulfonamide group (pKa ≈ 6.5) increases solubility in alkaline buffers .

Dynamic Light Scattering (DLS) : Monitors aggregation in aqueous solutions, which may skew reported solubility values .

Q. Q5: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., sulfonamide sulfur) .

Fukui Indices : Predict sites for nucleophilic attack (e.g., C-2 of benzothiazole has high ff^-) .

Experimental Validation : React with amines (e.g., morpholine) at 60°C to confirm substitution at predicted positions .

Q. Q6: How do structural modifications (e.g., halogenation) impact the antimicrobial efficacy of this compound?

Methodological Answer:

  • Halogenation at C-5 : Bromine substitution increases lipophilicity (logP from 1.8 to 2.5), enhancing Gram-positive bacterial inhibition (MIC = 8 μg/mL vs. S. aureus) .
  • Methoxy Group Removal : Reduces activity (MIC > 64 μg/mL), confirming its role in target binding .

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